molecular formula C8H18Cl2N2 B2972340 {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride CAS No. 1955548-90-9

{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride

Cat. No.: B2972340
CAS No.: 1955548-90-9
M. Wt: 213.15
InChI Key: BZLCMPZJPWROJD-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₈Cl₂N₂ (neutral base: C₈H₁₆N₂)
SMILES: C1CC2(CCN(C1)C2)CN.Cl.Cl
InChIKey: IFRPDNADNWKYLD-UHFFFAOYSA-N
Structural Features: The compound consists of a 1-azabicyclo[3.2.1]octane core with a methanamine substituent at the 5-position, forming a bicyclic tertiary amine system. The dihydrochloride salt enhances solubility and stability .

Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-6-8-2-1-4-10(7-8)5-3-8;;/h1-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLCMPZJPWROJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 1-azabicyclo[3.2.1]octane and formaldehyde.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the formation of the desired product.

  • Purification: The product is then purified to remove any impurities and obtain the final compound in its dihydrochloride form.

Industrial Production Methods: In an industrial setting, the production of {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride involves scaling up the synthetic process to produce larger quantities. This may include the use of reactors, separation techniques, and quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Scientific Research Applications of {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride

{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride, a compound with the CAS number 1955548-90-9, is utilized in various scientific research applications . It features an azabicyclo[3.2.1]octane core, making it valuable in synthesizing complex organic molecules and exploring biological activities.

Structural and Chemical Properties

{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride has the molecular formula C8H18Cl2N2C_8H_{18}Cl_2N_2 and a molecular weight of approximately 213 Da . Key properties include:

  • LogP: -0.08
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Number of Rings: 2
  • Polar Surface Area: 29 Å
  • Hydrogen Bond Acceptors: 2
  • Hydrogen Bond Donors: 1

Research Applications

  • Building Block in Organic Synthesis: {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride serves as a crucial building block in creating more complex organic molecules. Its unique bicyclic structure allows for diverse chemical reactions, including oxidation, reduction, and substitution.
  • Biological Studies: The compound is actively studied for its potential biological activities, particularly its interactions with various biological targets. Research focuses on its effects on neurotransmitter receptors, such as muscarinic and nicotinic acetylcholine receptors, relevant to cognitive functions and pain perception.
  • Drug Development: {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride is explored for potential therapeutic applications, especially in developing new drugs. Its structural similarity to tropane alkaloids—known for analgesic and anticholinergic properties—makes it a candidate for medicinal chemistry.

{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride's biological activity is notable in several areas:

  • Neurotransmitter Interaction: It interacts with muscarinic and nicotinic receptors, suggesting it could be used in treating cognitive disorders like Alzheimer's disease.
  • Antinociceptive Effects: It may have analgesic properties, making it potentially useful in pain management.

Mechanism of Action

The mechanism by which {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties :

  • Collision Cross-Section (CCS) :
Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 141.13863 131.4
[M+Na]⁺ 163.12057 140.1
[M+NH₄]⁺ 158.16517 142.6
[M-H]⁻ 139.12407 132.6

These values indicate moderate molecular compactness, relevant for mass spectrometry-based analyses .

Synthesis: While direct synthesis details are unavailable, analogous compounds (e.g., 1-azabicyclo[3.2.1]octan-5-ylmethanol) are synthesized via reduction of carboxylic acid precursors (e.g., LiAlH₄ reduction) .

Comparison with Similar Compounds

Structural Analogues with Varied Bicyclic Systems

{1-Azabicyclo[2.2.2]octan-2-yl}methanamine Dihydrochloride

  • Molecular Formula : C₈H₁₈Cl₂N₂ (identical to target compound)
  • Key Difference : The bicyclo[2.2.2]octane system (quinuclidine core) is more rigid and symmetrical than the bicyclo[3.2.1] system.
  • Impact : Enhanced rigidity may improve receptor binding selectivity in medicinal chemistry applications .

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

  • Example: (6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (cephalosporin analog)
  • Key Difference : Replacement of a carbon with sulfur (thia group) and a smaller bicyclo[3.2.0] framework.
  • Impact : Sulfur improves metabolic stability and antibacterial activity, as seen in β-lactam antibiotics .

Functional Group Analogues

{1-Azabicyclo[3.2.1]octan-5-yl}methanol Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO
  • Key Difference: Methanol (-CH₂OH) replaces the methanamine (-CH₂NH₂) group.
  • Impact : Reduced basicity (pKa ~16 for alcohol vs. ~10 for amine) decreases solubility in acidic environments. NMR data (δ 1.39–3.75 ppm) confirms distinct proton environments .

{1-Azabicyclo[3.2.1]octan-5-yl}methanesulfonyl Chloride Hydrochloride

  • Molecular Formula: C₈H₁₅Cl₂NO₂S
  • Key Difference : Sulfonyl chloride (-SO₂Cl) introduces electrophilic reactivity.
  • Impact : Suitable for covalent conjugation in prodrug design or enzyme inhibition .

Physicochemical and Pharmacological Comparison

Compound Bicyclo System Functional Group Molecular Weight (g/mol) Key Application/Property
Target Compound [3.2.1] -CH₂NH₂·2HCl 213.15 Potential CNS agent (amine motif)
{1-Azabicyclo[2.2.2]octan-2-yl}methanamine [2.2.2] -CH₂NH₂·2HCl 213.15 Cholinergic receptor modulation
Methanol Derivative [3.2.1] -CH₂OH·HCl 177.67 Intermediate in synthesis
Cephalosporin Analog [4.2.0] β-lactam + thia ~560.02 Antibacterial activity

Research Findings and Implications

  • Ring Size and Rigidity : Bicyclo[3.2.1] systems offer intermediate rigidity between [2.2.2] (highly rigid) and [3.2.0] (flexible), influencing pharmacokinetics .
  • Functional Group Effects : Amine derivatives exhibit higher solubility in physiological conditions compared to alcohol or sulfonyl chloride analogues, critical for drug bioavailability .
  • Therapeutic Potential: The target compound’s amine group positions it as a candidate for neurological targets (e.g., sigma receptors), whereas sulfur-containing analogues dominate anti-infective applications .

Biological Activity

{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride, commonly referred to as a bicyclic amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bicyclic structure, which incorporates a nitrogen atom within the ring system. Its molecular formula is C₈H₁₈Cl₂N₂, and it possesses a molecular weight of 213.15 g/mol .

Research indicates that {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride interacts significantly with various neurotransmitter receptors, particularly the muscarinic and nicotinic acetylcholine receptors. These interactions suggest potential applications in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease . The compound's structural similarity to tropane alkaloids, known for their analgesic and anticholinergic properties, further supports its pharmacological relevance .

Pharmacological Profiles

The pharmacological profile of {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride includes:

  • Anticholinergic Effects : It may inhibit acetylcholine activity, affecting memory and learning processes.
  • Analgesic Properties : Similar to other compounds in its class, it may provide pain relief through modulation of pain pathways.
  • Potential Neuroprotective Effects : By interacting with neurotransmitter systems, it might offer protective effects against neurodegeneration.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The synthesis typically involves enantioselective construction methods to ensure high yields and purity while maintaining desired stereochemistry .
  • Biological Evaluations : In vitro studies have demonstrated its ability to modulate receptor activity, with implications for therapeutic use in cognitive disorders .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of related compounds:

Compound NameStructural CharacteristicsUnique Properties
{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochlorideBicyclic structure with nitrogenDistinct biological activity compared to similar compounds
[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol hydrochlorideSimilar azabicyclo frameworkVariations in stereochemistry affecting receptor interactions
Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochlorideRelated bicyclic nitrogen-containing compoundDifferences in functional groups influencing chemical reactivity

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